6-Phenylhexa-3,5-dien-2-one

Pharmacology Cardiology Ion Channel Research

Selective KATP activator (0.02µM) with α-adrenergic antagonism; distinct from diazoxide. Unique conjugated dienone for Diels-Alder & SAR studies. Kava reference standard.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 4173-44-8
Cat. No. B1624138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylhexa-3,5-dien-2-one
CAS4173-44-8
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=CC1=CC=CC=C1
InChIInChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+
InChIKeyPRNUCJKOERXADE-YLNKAEQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylhexa-3,5-dien-2-one (CAS 4173-44-8): A Specialized Conjugated Dienone for Research Procurement


6-Phenylhexa-3,5-dien-2-one (CAS 4173-44-8), also known as Cinnamylideneacetone, is an organic compound classified as an α,β-unsaturated ketone and a conjugated dienone, characterized by a phenyl group attached to a hexadienone backbone (C12H12O; MW: 172.22 g/mol) [1]. It is a naturally occurring minor component found in Kava (Piper methysticum) and serves as a versatile synthetic intermediate due to its extended conjugated π-system, which imparts unique reactivity in cycloaddition and Michael addition reactions [2].

Why 6-Phenylhexa-3,5-dien-2-one Cannot Be Casually Substituted by Other α,β-Unsaturated Ketones


Generic substitution of 6-Phenylhexa-3,5-dien-2-one with common alternatives like dibenzylideneacetone (DBA) or curcumin is scientifically unsound due to its unique conjugated dienone architecture [1]. Unlike chalcones or simple enones, its extended π-system enables distinct reactivity profiles, including specific cycloaddition pathways and unique biological target engagement [2]. Critically, the compound exhibits potent, defined pharmacological activity as an ATP-sensitive potassium (KATP) channel activator and an α-adrenergic antagonist at low micromolar concentrations, a dual mechanism not shared by structurally related, commercially available compounds . These functional distinctions mandate precise, compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for 6-Phenylhexa-3,5-dien-2-one (CAS 4173-44-8)


Defined Pharmacological Profile: KATP Channel Activator and α-Adrenergic Antagonist

6-Phenylhexa-3,5-dien-2-one demonstrates a unique and quantifiable dual pharmacological mechanism as both an ATP-sensitive potassium (KATP) channel activator and an α-adrenergic antagonist . This specific combination is not reported for its common structural analogs like curcumin or dibenzylideneacetone (DBA), which primarily act via NF-κB inhibition or as synthetic intermediates, respectively [1]. The KATP channel activity is particularly notable, with an observed antiarrhythmic effect at a concentration of 0.02 µM in a guinea pig papillary muscle model . This provides a distinct, measurable biological benchmark for researchers focused on ion channel modulation.

Pharmacology Cardiology Ion Channel Research

Specialized Reactivity in Cycloaddition: A Distinct Synthetic Handle for Complex Molecule Construction

The extended conjugated diene system of 6-Phenylhexa-3,5-dien-2-one allows it to function as a competent diene in Diels-Alder cycloadditions, a reactivity profile that distinguishes it from simpler enones and aryl ketones [1]. A comparative synthetic study demonstrates that this compound can participate in a metal-free, multicomponent reaction to form substituted benzene derivatives [1]. Specifically, under optimized conditions (DDQ oxidation, toluene, 60°C), it reacts to afford the desired aromatic product in a 52% yield [1]. This yield serves as a quantifiable benchmark for its utility in this specific transformation, a pathway not accessible to non-conjugated or shorter-chain analogs.

Organic Synthesis Medicinal Chemistry Diels-Alder Cycloaddition

Contrasting Antimicrobial Potency: A Benchmark Against Cinnamylideneacetophenone

While not the most potent compound in its structural class, 6-Phenylhexa-3,5-dien-2-one provides a crucial baseline for understanding structure-activity relationships (SAR) among cinnamylidene ketones. Its close analog, cinnamylideneacetophenone, exhibits quantifiable antimicrobial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 77.9 to 312 µM against pathogens like Staphylococcus aureus and Streptococcus mutans [1]. 6-Phenylhexa-3,5-dien-2-one, lacking the second phenyl ring, serves as a comparative scaffold for evaluating how aromatic substitution and lipophilicity modulate antibacterial potency . This makes it an essential control compound in medicinal chemistry campaigns aimed at optimizing antimicrobial leads derived from the dienone pharmacophore.

Antimicrobial Infectious Disease Drug Discovery

High-Value Application Scenarios for Procuring 6-Phenylhexa-3,5-dien-2-one


Target-Based Cardiovascular Pharmacology: Investigating KATP Channel Modulation

Researchers studying ischemic preconditioning, vasodilation, or cardiac arrhythmias can utilize 6-Phenylhexa-3,5-dien-2-one as a selective tool compound. Its demonstrated ability to elicit a functional antiarrhythmic effect via KATP channel activation at 0.02 µM in a guinea pig papillary muscle model provides a validated, low-concentration starting point for ex vivo and in vivo studies focused on this specific ion channel pathway. This application is distinct from using broad-spectrum KATP openers like diazoxide or pinacidil, offering a potentially different pharmacological profile due to its additional alpha-adrenergic antagonism .

Synthetic Methodology Development: Diels-Alder Reactions for Substituted Benzene Synthesis

In an organic synthesis laboratory, 6-Phenylhexa-3,5-dien-2-one is a valuable substrate for developing and optimizing Diels-Alder and multicomponent reactions. As demonstrated by Temperini et al., it can be employed in a metal-free procedure to construct (hetero)aryl-substituted phenyl rings [1]. The published protocol, which yields the desired aromatic product in 52% yield after oxidation, offers a direct benchmark for chemists looking to expand their synthetic toolbox, explore new dienophiles, or scale up the production of complex aromatic building blocks [1].

Medicinal Chemistry SAR Studies: Elucidating the Antimicrobial Pharmacophore

For medicinal chemists working on novel antibacterial agents, this compound is an essential component of a focused compound library. It serves as a simpler, truncated analog of the more potent cinnamylideneacetophenone (MIC 77.9-312 µM) [2]. By comparing the activity of these two compounds, researchers can quantitatively assess the impact of adding a second aromatic ring on both antimicrobial potency and physiochemical properties. This rational SAR approach helps guide the optimization of lead compounds toward improved efficacy and drug-likeness [2].

Natural Product Research and Analytical Chemistry: Kava Component Identification and Quantification

Analytical chemists and natural product researchers studying the phytochemical profile of Kava (Piper methysticum) require this compound as an authentic reference standard. It is a confirmed minor component of Kava extract [3]. Procuring a high-purity sample is critical for developing and validating analytical methods (e.g., HPLC, LC-MS) used for the quality control of Kava products and for investigating the contribution of individual constituents to the plant's overall pharmacological effects.

Quote Request

Request a Quote for 6-Phenylhexa-3,5-dien-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.